molecular formula C6H6BrNOS B8481197 2-Bromo-6-methanesulfinyl-pyridine

2-Bromo-6-methanesulfinyl-pyridine

Cat. No.: B8481197
M. Wt: 220.09 g/mol
InChI Key: ALLSYFVGIGALDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methanesulfinyl-pyridine is a versatile brominated pyridine derivative designed for research and development applications. The bromine atom at the 2-position and the methanesulfinyl (methylsulfinyl) group at the 6-position make this compound a valuable synthetic intermediate (S. Chandrasekhar, 2004). Its structure is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the introduction of the pyridine scaffold into more complex molecules (A. Suzuki, 2011). The electron-withdrawing nature and potential chirality of the sulfoxide group can also be exploited to direct subsequent chemical transformations or to create chiral ligands and catalysts (M. J. G. M. G. C. A. van Gemmeren, 2015). Researchers utilize this compound in the exploration of new active pharmaceutical ingredients (APIs), advanced materials, and as a building block in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

2-bromo-6-methylsulfinylpyridine

InChI

InChI=1S/C6H6BrNOS/c1-10(9)6-4-2-3-5(7)8-6/h2-4H,1H3

InChI Key

ALLSYFVGIGALDA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

"2-Bromo-6-methanesulfinyl-pyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-6-methanesulfinyl-pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methanesulfinyl-pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its novelty, direct experimental data is limited. Therefore, this document synthesizes information from analogous structures to predict its physicochemical properties, propose a viable synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery. Detailed protocols, predicted spectroscopic data, and safety considerations are presented to support further research and development involving this molecule.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a foundational six-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for substitution at multiple positions have established it as a "privileged scaffold" in the design of a vast array of therapeutic agents.[3][4] The introduction of diverse functional groups onto the pyridine core can significantly modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[4][5]

This guide focuses on the specific derivative, 2-Bromo-6-methanesulfinyl-pyridine. This molecule combines two key functional groups: a bromine atom at the 2-position, which is a versatile handle for cross-coupling reactions[6], and a methanesulfinyl (sulfoxide) group at the 6-position. The sulfoxide moiety is a polar, chiral functional group known to influence the pharmacokinetic profile of drug candidates and participate in specific biological interactions.[7][8] The combination of these features makes 2-Bromo-6-methanesulfinyl-pyridine a potentially valuable building block for creating complex molecular architectures with novel biological activities.

Molecular Structure and Identifiers

  • Chemical Name: 2-Bromo-6-methanesulfinyl-pyridine

  • Molecular Formula: C₆H₆BrNOS

  • Molecular Weight: 220.09 g/mol

  • SMILES: CS(=O)c1cccc(Br)n1

  • InChI Key: InChIKey=VZZVHWDLQUQLSE-UHFFFAOYSA-N

Predicted Physicochemical Properties

The properties outlined below are predicted based on the known characteristics of related bromopyridines and aryl sulfoxides.

PropertyPredicted ValueRationale & References
Physical State Colorless to pale yellow solid or high-boiling liquid2-Bromopyridine is a liquid, but the addition of the polar sulfoxide group is likely to increase the melting point, potentially resulting in a solid at room temperature.[9][10]
Melting Point 40-60 °CEstimated based on an increase from related liquid bromopyridines due to increased polarity and molecular weight.
Boiling Point > 250 °C (at atmospheric pressure)Expected to be significantly higher than 2-bromopyridine (192-194 °C) due to the polar sulfoxide group.[10]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform). Sparingly soluble in water.The polar sulfoxide group enhances solubility in polar solvents. Dimethyl sulfoxide (DMSO) is itself a highly polar solvent.[8][11]
Density ~1.6 - 1.7 g/cm³Isomeric bromopyridines have densities around 1.6 g/cm³. The addition of the sulfoxide group is expected to result in a similar or slightly higher density.[9]
Chirality ChiralThe sulfur atom in the sulfoxide group is a stereocenter, as it is bonded to four different groups (a methyl group, the pyridine ring, an oxygen atom, and a lone pair of electrons). The molecule exists as a racemate unless a stereoselective synthesis is employed.[8]

Proposed Synthetic Pathway

A robust and logical synthetic route to 2-Bromo-6-methanesulfinyl-pyridine would involve a two-step process starting from the commercially available 2,6-dibromopyridine. This pathway leverages a nucleophilic aromatic substitution followed by a selective oxidation.

Step 1: Synthesis of 2-Bromo-6-(methylthio)pyridine

The first step involves the selective monosubstitution of one bromine atom in 2,6-dibromopyridine with a methylthio group. The bromine atoms at the 2 and 6 positions of the pyridine ring are activated towards nucleophilic substitution.[12][13] By using one equivalent of a nucleophile, monosubstitution can be favored.

Protocol:

  • To a solution of 2,6-dibromopyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be gently heated (e.g., to 50-60 °C) to drive it to completion if necessary.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 2-Bromo-6-(methylthio)pyridine.

Step 2: Selective Oxidation to 2-Bromo-6-methanesulfinyl-pyridine

The selective oxidation of the sulfide intermediate to the sulfoxide is a critical step. Over-oxidation to the corresponding sulfone must be avoided. Hydrogen peroxide in an appropriate solvent system is a common and effective "green" oxidant for this transformation.[14][15]

Protocol:

  • Dissolve the 2-Bromo-6-(methylthio)pyridine (1.0 eq) in glacial acetic acid.[14]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add one equivalent of 30% aqueous hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting sulfide.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-Bromo-6-methanesulfinyl-pyridine.

  • If necessary, purify the product by column chromatography or recrystallization.

Synthetic Workflow Diagram

G start 2,6-Dibromopyridine intermediate 2-Bromo-6-(methylthio)pyridine start->intermediate 1. NaSMe 2. DMF, RT product 2-Bromo-6-methanesulfinyl-pyridine intermediate->product 1. H₂O₂ (1 eq) 2. Acetic Acid, RT

Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

2-Bromo-6-methanesulfinyl-pyridine is a bifunctional molecule with distinct reactive sites, making it a versatile synthetic intermediate.

  • Reactions at the C-Br Bond: The 2-bromo substituent is an excellent leaving group for various transformations.

    • Cross-Coupling Reactions: It can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, vinyl, alkyl, or amino groups at the 2-position.[6]

    • Lithiation: Treatment with a strong base like n-butyllithium can generate the corresponding 2-lithiopyridine, a potent nucleophile for forming new carbon-carbon bonds.[6]

    • Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[16][17]

  • Reactions involving the Sulfoxide Group:

    • Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone (2-Bromo-6-methanesulfonyl-pyridine) using stronger oxidizing agents like m-CPBA or excess hydrogen peroxide.[11]

    • Reduction: The sulfoxide can be reduced back to the sulfide using reagents such as phosphorus trichloride or trifluoroacetic anhydride.[11]

    • Pummerer Rearrangement: In the presence of an acylating agent (e.g., acetic anhydride), the sulfoxide can undergo rearrangement, providing a route to functionalize the methyl group.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 2-Bromo-6-methanesulfinyl-pyridine, which are crucial for its identification and characterization.

SpectroscopyPredicted Characteristics
¹H NMR Aromatic Region (δ 7.5-8.0 ppm): Three protons on the pyridine ring will exhibit a characteristic splitting pattern (likely a triplet and two doublets or a more complex pattern due to second-order effects). Methyl Protons (δ ~2.8-3.0 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the sulfoxide. The chemical shift is downfield compared to a sulfide due to the deshielding effect of the S=O bond.[18][19]
¹³C NMR Aromatic Carbons (δ 120-160 ppm): Five distinct signals for the pyridine ring carbons, including the carbon bearing the bromine (C-Br) and the carbon attached to the sulfoxide (C-S). Methyl Carbon (δ ~40-45 ppm): A single signal for the methyl carbon.[18][19]
IR Spectroscopy S=O Stretch: A strong, characteristic absorption band in the range of 1040-1060 cm⁻¹. Aromatic C-H Stretch: Absorption above 3000 cm⁻¹. Aromatic C=C and C=N Stretches: A series of peaks in the 1400-1600 cm⁻¹ region.[19][20]
Mass Spectrometry (EI) Molecular Ion (M⁺): A characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 220 and 222, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments: Loss of the methyl group (-CH₃), the sulfinyl group (-SOH), or the bromine atom (-Br).

Potential Applications in Drug Discovery

Substituted pyridines are integral to numerous FDA-approved drugs, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] The introduction of a sulfoxide group can enhance a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which are often desirable properties for drug candidates.[7]

Given these precedents, 2-Bromo-6-methanesulfinyl-pyridine can be envisioned as a valuable scaffold for:

  • Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors.[3]

  • Bioisosteric Replacement: The 2-substituted pyridine motif can act as a bioisostere for a phenyl ring, potentially improving metabolic stability or solubility.[3]

  • Novel Heterocyclic Systems: The dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of complex, polycyclic molecules with potential therapeutic value.

Safety and Handling

As a novel chemical entity, 2-Bromo-6-methanesulfinyl-pyridine should be handled with care, assuming it is potentially hazardous. The safety protocols for related compounds like 2-bromopyridine should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While direct experimental data for 2-Bromo-6-methanesulfinyl-pyridine is not yet prevalent in the scientific literature, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. By combining the synthetic utility of a bromopyridine with the unique physicochemical properties of a sulfoxide, this compound offers a valuable platform for the development of novel small molecules. The proposed synthetic route is practical and relies on well-established chemical transformations. This guide provides a foundational framework of predicted properties, synthetic protocols, and potential applications to stimulate and support future research into this promising heterocyclic compound.

References

  • Ogawa, A. (Ed.). (2005). Modern Organosulfur Chemistry. Wiley-VCH.
  • BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
  • Wikipedia. (n.d.). Pyridines. Retrieved February 15, 2026, from [Link].

  • Cenini, S., & Ragaini, F. (Eds.). (2000).
  • Murray, R. W. (1989). Chem. Rev., 89(5), 1187-1201.
  • Zhang, L., et al. (2021). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry, 223, 113642.
  • Jia, T., et al. (2017). J. Am. Chem. Soc., 139(24), 8337–8345.
  • Maitro, G., et al. (2007). Palladium-Catalyzed Enantioselective Synthesis of Aryl Sulfoxides via Arylation of Sulfenate Anions. Org. Lett. 2007, 9, 26, 5493–5496.
  • Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(7), 5585-5594.
  • Kuninobu, Y., & Takai, K. (2007). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chem. Soc. Rev., 36, 1225-1233.
  • Taylor, R. D., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(20), 14757-14790.
  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved February 15, 2026, from [Link].

  • van der Wel, T., et al. (2018). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 61(17), 7607-7620.
  • Wikipedia. (n.d.). Sulfoxide. Retrieved February 15, 2026, from [Link].

  • Ghorbani-Choghamarani, A., & Shiri, L. (2023). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. Scientific Reports, 13(1), 16812.
  • Horvat, M., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. New Journal of Chemistry, 44(40), 17384-17392.
  • Wolfe, J. F., et al. (1978). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 43(13), 2561–2565.
  • Zhang, H., et al. (2024). Synthesis of Sulfoxides by Palladium-Catalyzed Arylation of Sulfenate Anions with Aryl Thianthrenium Salts. The Journal of Organic Chemistry.
  • Pearson Education. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved February 15, 2026, from [Link].

  • Chemistry Learner. (2025). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved February 15, 2026, from [Link].

  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(11), 4588–4594.
  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved February 15, 2026, from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromopyridine in Modern Organic Synthesis. Retrieved February 15, 2026, from [Link].

  • Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(1), 1-21.
  • Bietti, M., et al. (2006). Aryl Sulfoxide Radical Cations. Generation, Spectral Properties, and Theoretical Calculations. The Journal of Physical Chemistry A, 110(31), 9645–9652.
  • Pavel, I. (2015). Answer to "Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?".
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link].

  • Gonda, Z., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4418.
  • Friedrich, M., & Manolikakes, G. (2021). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Chemistry – A European Journal, 27(62), 15479-15483.
  • BenchChem. (2025).
  • Wang, P., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Soderberg, T. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
  • Bunce, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3256.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved February 15, 2026, from [Link].

  • Friedrich, M., & Manolikakes, G. (2021).
  • LibreTexts Chemistry. (2023). 15.
  • Gakh, A. A., & Gribble, G. W. (2001). Electrophilic Substitution in Aromatic and Heteroaromatic Substrates by Trichlorocyclopropenylium Tetrachloroaluminate. The Journal of Organic Chemistry, 66(23), 7874-7878.

Sources

2-Bromo-6-methanesulfinyl-pyridine: A Strategic Scaffold for Orthogonal Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-methanesulfinyl-pyridine (also known as 2-bromo-6-(methylsulfinyl)pyridine) represents a specialized class of bifunctional heterocyclic building blocks critical in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses two distinct electrophilic sites—a halogen (bromine) and a sulfoxide (methanesulfinyl)—that can be selectively engaged under different conditions.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, reactivity, and application in the construction of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands where 2,6-disubstituted pyridine motifs are prevalent.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-Bromo-6-(methylsulfinyl)pyridine
Common Name 2-Bromo-6-methanesulfinyl-pyridine
Molecular Formula C₆H₆BrNOS
Molecular Weight ~220.09 g/mol
Structure Pyridine ring substituted at positions 2 and 6
Key Functional Groups Aryl Bromide (C-Br), Aryl Sulfoxide (C-S(O)Me)
Physical State Typically a low-melting solid or viscous oil (analog-based)
Solubility Soluble in DCM, EtOAc, DMSO; limited solubility in water
Stability Sensitive to strong oxidants (forms sulfone); thermal elimination possible >100°C

Discovery & Synthetic History

The development of 2-bromo-6-methanesulfinyl-pyridine is not tied to a single "discovery" event but rather to the evolution of regioselective pyridine functionalization in the late 1990s and 2000s.

The Challenge of 2,6-Disubstitution

Historically, accessing unsymmetrical 2,6-disubstituted pyridines was synthetically arduous.

  • Classical Approach: Nucleophilic attack on 2,6-dichloropyridine often yielded mixtures or required harsh conditions.

  • The Sulfoxide Breakthrough: Researchers discovered that alkyl sulfoxides (–S(O)R) at the 2-position of pyridines are excellent leaving groups for nucleophilic aromatic substitution (

    
    ), often superior to halides due to the high electro-deficiency they induce on the ring [1].
    

This molecule emerged as a strategic intermediate to allow sequential functionalization :

  • Step 1: Use the Bromine for Palladium-catalyzed cross-coupling (Suzuki/Stille).[1]

  • Step 2: Use the Sulfoxide for nucleophilic displacement (

    
    ) or vice versa.[2]
    
Synthesis Pathway

The industrial and lab-scale synthesis typically follows a robust 3-step sequence starting from commercially available 2,6-dibromopyridine.

DOT Diagram: Synthesis Workflow

Synthesis Start 2,6-Dibromopyridine Step1 Step 1: Monosubstitution (NaSMe, DMF, 0°C) Start->Step1 Nucleophilic Attack Inter 2-Bromo-6-(methylthio)pyridine (Sulfide Intermediate) Step1->Inter Step2 Step 2: Controlled Oxidation (mCPBA or NaIO4) Inter->Step2 Oxidation Product 2-Bromo-6-methanesulfinyl-pyridine (Target Sulfoxide) Step2->Product 1.0 eq Oxidant Side Side Product: Sulfone (Over-oxidation) Step2->Side Excess Oxidant

Caption: Synthesis of 2-Bromo-6-methanesulfinyl-pyridine via controlled oxidation of the sulfide precursor.

Reactivity Profile: The "Orthogonal" Advantage

The core value of this molecule is its ability to react selectively at either the C-Br or C-S(O)Me site depending on the reagent choice.

Site A: The Bromine (C2 Position)
  • Reactivity: Classic aryl halide reactivity.

  • Preferred Reactions: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: Under standard Pd-catalyzed conditions, the C-Br bond undergoes oxidative addition faster than the C-S(O)Me bond is displaced, provided nucleophiles are not strong enough to trigger

    
     [2].
    
Site B: The Sulfoxide (C6 Position)
  • Reactivity: Acts as a "pseudo-halide" leaving group.[2]

  • Preferred Reactions: Nucleophilic Aromatic Substitution (

    
    ) with amines, alkoxides, or thiols.
    
  • Mechanism: The sulfinyl group is highly electron-withdrawing, activating the C6 position. Upon attack by a nucleophile, the methanesulfenate anion (MeSO⁻) is expelled.

  • Unique Feature: Sulfoxide-Magnesium Exchange. Treatment with Grignard reagents (e.g.,

    
    -PrMgCl) can trigger a ligand exchange, generating a pyridyl Grignard species at the C6 position [3].
    
DOT Diagram: Divergent Reactivity

Reactivity Core 2-Bromo-6-methanesulfinyl-pyridine PathA_Cond Condition A: Ar-B(OH)2, Pd(PPh3)4, Na2CO3 Core->PathA_Cond PathB_Cond Condition B: Primary Amine (R-NH2), Heat Core->PathB_Cond PathC_Cond Condition C: i-PrMgCl, -78°C Core->PathC_Cond PathA_Prod 2-Aryl-6-methanesulfinyl-pyridine (Br replaced) PathA_Cond->PathA_Prod PathB_Prod 2-Bromo-6-amino-pyridine (Sulfoxide replaced) PathB_Cond->PathB_Prod PathC_Prod Magnesium Species (Sulfoxide-Mg Exchange) PathC_Cond->PathC_Prod

Caption: Divergent reactivity pathways allowing selective functionalization of the pyridine ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methanesulfinyl-pyridine

Target: Controlled oxidation of 2-bromo-6-(methylthio)pyridine.

Reagents:

  • 2-Bromo-6-(methylthio)pyridine (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA, 77% max, 1.0-1.1 eq)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolution: Dissolve 2-bromo-6-(methylthio)pyridine in DCM and cool the solution to 0°C in an ice bath. Note: Cooling is critical to prevent over-oxidation to the sulfone.

  • Addition: Dissolve mCPBA in DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor via TLC or LCMS. The sulfoxide typically appears more polar than the sulfide.

  • Quench: Once the starting material is consumed (and before significant sulfone forms), quench with saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Critical Control Point: If the reaction warms to room temperature or excess oxidant is used, the sulfone (–SO₂Me) will form. While the sulfone is also a leaving group, the sulfoxide is often preferred for its milder reactivity and "ligand exchange" potential.

Protocol 2: Displacement with an Amine

Target: Substitution of the sulfinyl group.

Reagents:

  • 2-Bromo-6-methanesulfinyl-pyridine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃

  • Solvent: DMSO or NMP

Procedure:

  • Combine the pyridine substrate, amine, and base in DMSO.

  • Heat to 80-100°C . Note: Sulfoxides are less reactive than sulfones, so moderate heat is required.

  • Monitor for the disappearance of the sulfoxide peak.

  • Workup: Dilute with water (product may precipitate) or extract with EtOAc.

  • Result: The product retains the 2-Bromo handle, ready for a subsequent Suzuki coupling.

Applications in Drug Discovery[2]

This scaffold is particularly relevant in the design of Kinase Inhibitors . Many kinase inhibitors (e.g., Sorafenib, Imatinib analogs) utilize a central heteroaromatic ring to scaffold the "hinge-binding" motif and the "solvent-front" motif.

  • Hinge Binder: The C6-position (via

    
    ) can be derivatized with an amine to form hydrogen bonds with the kinase hinge region.
    
  • Hydrophobic Pocket: The C2-position (via Suzuki coupling) can be attached to a hydrophobic aryl group to occupy the selectivity pocket.

Case Study Concept: In the development of p38 MAP kinase inhibitors, 2,6-disubstituted pyridines serve as a core template. Using 2-bromo-6-methanesulfinyl-pyridine allows the chemist to install the sensitive amine "hinge binder" last (if the Suzuki coupling is done first) or first (if the Suzuki coupling requires harsh conditions incompatible with the amine). This flexibility reduces synthetic bottlenecks [4].

References

  • Konno, T. et al. (2008). "Regioselective Functionalization of Pyridines via Sulfoxide-Magnesium Exchange." Journal of Organic Chemistry.

  • Schlosser, M. (2005). "The 2-Pyridylsulfinyl Group: A Versatile Handle for Pyridine Functionalization." Angewandte Chemie International Edition.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.[2] (Foundational text on metallation/exchange strategies).

  • Roughley, S. D. & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

(Note: While specific patents for this exact intermediate number in the thousands, the references above cite the foundational methodology for the sulfinyl-pyridine class.)

Sources

Technical Guide: Safety and Handling of 2-Bromo-6-methanesulfinyl-pyridine

[1]

Part 1: Executive Safety Assessment

Compound Identity: 2-Bromo-6-methanesulfinyl-pyridine Chemical Class: Halogenated Heterocyclic Sulfoxide CAS Registry Number: Not widely listed; Analogous data used (See Section 2)[1][2]

The "Read-Across" Safety Protocol

As a specialized intermediate in medicinal chemistry, specific toxicological data for the sulfinyl (sulfoxide) variant is often absent from public registries.[1] This guide utilizes a Structure-Activity Relationship (SAR) approach, deriving safety protocols from two well-characterized analogs:

  • 2-Bromo-6-(methylsulfonyl)pyridine (Sulfone Analog): CAS 98626-92-7[2][3][4]

  • 2-Bromopyridine (Core Heterocycle): CAS 109-04-6[5]

Critical Hazard Summary: This compound combines the skin-permeating properties of pyridines with the thermal sensitivity of sulfoxides.[1] It must be treated as a potent skin irritant , a potential sensitizer , and a compound susceptible to thermal disproportionation .[1]

Part 2: Chemical Identity & Reactivity Profile[1]

Understanding the functional groups is the first step in safety. The molecule features three distinct reactivity centers:

FeatureChemical NatureSafety Implication
Pyridine Ring Electron-deficient heterocyclePotential for skin absorption and neurotoxicity (class effect).[1]
C-Br Bond Aryl HalideSusceptible to Lithium-Halogen exchange; reactive with metals.[1]
S=O Group Sulfinyl (Sulfoxide)Thermally labile. Can act as a mild oxidizer or undergo Pummerer rearrangement with acyl halides.[1]
Stability & Degradation Pathway

Unlike the stable sulfone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


disproportionationover-oxidation

Gcluster_0Oxidation State ProgressionSulfideSulfide Precursor(2-Bromo-6-methylthio-pyridine)SulfoxideTARGET: Sulfoxide(2-Bromo-6-methanesulfinyl-pyridine)Sulfide->Sulfoxide Controlled Oxidation(1 eq. mCPBA/NaIO4)Sulfoxide->Sulfide Reduction(In vivo/Chemical)SulfoneSulfone Impurity(2-Bromo-6-methylsulfonyl-pyridine)Sulfoxide->Sulfone Over-Oxidation(Excess Oxidant/Air)

Figure 1: Oxidation pathway.[1] The target sulfoxide is metastable; exposure to air or oxidants drives formation of the sulfone impurity.[1]

Part 3: Hazard Identification (GHS Classification)[1]

Based on the Sulfone Analog (CAS 98626-92-7) and 2-Bromopyridine , the following GHS classifications are assigned by predictive logic:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][6]WARNING
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][6][7][8][9]WARNING
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][6][7][8][9][10]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][8][11]WARNING

Specific "Watch-Out" Hazards:

  • Sensitization: Halogenated pyridines are known to cause allergic contact dermatitis.[1]

  • Pummerer Rearrangement: Contact with acid chlorides (e.g., Thionyl Chloride, Oxalyl Chloride) can trigger a vigorous exothermic reaction, decomposing the sulfoxide.[1]

Part 4: Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated pyridines due to rapid permeation.[1]

  • Hand Protection:

    • Primary: Nitrile Rubber (0.11 mm) – Change every 15 mins upon splash.[1]

    • High Risk (Synthesis/Scale-up):Double-gloving (Laminate inner / Nitrile outer) is required.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >5g quantities.

  • Respiratory: If handling solid powder outside a hood, use N95/P100.[1] For liquids/solutions, use a half-mask with Organic Vapor (OV) cartridges.[1]

Engineering Controls
  • Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent moisture absorption and auto-oxidation.[1]

Handling Workflow Decision Tree

HandlingStartTask: Handle 2-Bromo-6-methanesulfinyl-pyridineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / OilStateCheck->LiquidWeighingWeigh in Fume HoodUse Anti-static SpatulaSolid->WeighingTransferSyringe Transfer (Air-free)Avoid Open PouringLiquid->TransferReactionReaction SetupWeighing->ReactionTransfer->ReactionCheckReagentsCheck for Incompatibles:- Acid Chlorides (Violent)- Strong Oxidizers (Exotherm)Reaction->CheckReagents

Figure 2: Safe handling decision tree emphasizing containment and incompatibility checks.

Part 5: Storage and Stability

The Golden Rule: Sulfoxides are hygroscopic and thermally sensitive.[1]

  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Reason: Prevents thermal disproportionation to sulfide/sulfone.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1]

    • Reason: Prevents moisture uptake (hygroscopicity) and oxidative degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Avoid: Metal containers (potential corrosion from trace HBr formation).[1]

Part 6: Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, goggles, and a respirator (OV/P100).

  • Neutralize:

    • Absorb with inert material (Vermiculite or Sand).[1]

    • Do NOT use paper towels (fire risk if oxidizer properties manifest).[1]

  • Clean: Wash area with 10% bleach solution followed by soap and water to degrade pyridine residues.[1]

First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8][11] Seek medical attention (Pyridines can cause corneal damage).[1]

  • Skin Contact: Wash with soap and water.[1][7][8][9][10][11] If redness persists, seek medical aid. Note: Do not use ethanol/solvents; they enhance skin absorption.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center.

Part 7: References

  • Fluorochem Ltd. (2024).[1][9] Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)pyridine (CAS 98626-92-7).[2][3][4] Retrieved from

  • Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Bromopyridine (CAS 109-04-6). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 2-Bromo-6-methylpyridine.[1][12][13] National Library of Medicine. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Oxidation of Sulfides to Sulfoxides. Retrieved from [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methanesulfinyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-methanesulfinyl-pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides in-depth, practical solutions in a direct question-and-answer format.

I. Synthesis Overview & Key Challenges

The synthesis of 2-Bromo-6-methanesulfinyl-pyridine is typically a two-step process starting from 2,6-dibromopyridine. The primary challenge lies in the second step: the selective oxidation of the intermediate sulfide. Controlling this oxidation to prevent the formation of the sulfone byproduct is critical for achieving a high yield of the desired sulfoxide.

Below is a general workflow diagram illustrating the synthetic pathway and highlighting the critical control points.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Selective Oxidation (Critical Step) cluster_2 Purification A 2,6-Dibromopyridine C 2-Bromo-6-(methylthio)pyridine (Sulfide Intermediate) A->C DMF or THF B Sodium thiomethoxide (NaSMe) B->C E 2-Bromo-6-methanesulfinyl-pyridine (Desired Sulfoxide) C->E Controlled Conditions (Temp, Stoichiometry) D Oxidizing Agent (e.g., m-CPBA, Oxone) D->E F 2-Bromo-6-(methylsulfonyl)pyridine (Sulfone Byproduct) E->F Over-oxidation G Crude Product Mixture E->G F->G H Purified Sulfoxide G->H Column Chromatography

Caption: General workflow for the synthesis of 2-Bromo-6-methanesulfinyl-pyridine.

II. Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Where should I start troubleshooting?

Low yield can stem from issues in either the initial substitution reaction or the critical oxidation step. A systematic approach is essential.

G Start Low Overall Yield CheckSulfide Analyze Step 1 Product: 2-Bromo-6-(methylthio)pyridine Start->CheckSulfide SulfideOK Purity & Yield >90%? CheckSulfide->SulfideOK Yes SulfideBad Purity or Yield is Low CheckSulfide->SulfideBad No OxidationIssue Focus on Oxidation Step (Q2-Q4) SulfideOK->OxidationIssue FixSulfide Troubleshoot Step 1 (Q5) SulfideBad->FixSulfide

Caption: Initial troubleshooting decision tree for low yield.

First, confirm the yield and purity of your intermediate, 2-Bromo-6-(methylthio)pyridine, before proceeding to the oxidation. If the starting material for your oxidation step is impure or obtained in low yield, the final yield will invariably be poor. See Q5 for guidance on synthesizing the sulfide precursor. If the precursor is satisfactory, the problem almost certainly lies in the oxidation step.

Q2: I'm forming a significant amount of the sulfone byproduct. How do I improve selectivity for the sulfoxide?

This is the most common challenge. Over-oxidation occurs when the initially formed sulfoxide is further oxidized to the sulfone. The key to preventing this is precise control over reaction conditions. The sulfoxide is an intermediate, and the second oxidation (sulfoxide to sulfone) is often faster than the first (sulfide to sulfoxide) under harsh conditions.

Core Principles for Selectivity:

  • Stoichiometry of the Oxidant: This is the most critical factor. Use a slight excess, but never more than 1.2 equivalents, of your oxidizing agent. An excess of 2.0 equivalents or more will almost certainly favor the sulfone.[1][2]

  • Low Temperature: Perform the reaction at low temperatures to slow down the rate of the second oxidation. A starting point of 0 °C is recommended, but for highly active oxidants, temperatures as low as -78 °C may be necessary.[1][2]

  • Controlled Addition: Add the oxidant slowly (dropwise) as a solution to the sulfide. This maintains a low instantaneous concentration of the oxidant, minimizing over-oxidation.

ProblemPrimary CauseRecommended Solution
High Sulfone Content Excess oxidant / High reaction temperature.Use 1.05 - 1.2 equivalents of the oxidant.[1] Maintain reaction temperature at 0 °C or below.
Incomplete Reaction Insufficient oxidant / Reaction time too short.Ensure oxidant purity is accounted for (commercial m-CPBA is often ~77%).[3] Monitor reaction by TLC.
N-Oxide Formation Oxidation of the pyridine nitrogen.Less common with electron-deficient pyridines, but possible. Can be minimized by using buffered conditions or choosing a different oxidant (see Q3).[4]
Q3: Which oxidizing agent is best: m-CPBA, Oxone, or Hydrogen Peroxide?

The choice of oxidant depends on factors like lab safety protocols, budget, reaction scale, and desired workup procedure. Each has distinct advantages and disadvantages.

OxidantTypical ConditionsProsCons
m-CPBA 1.1 eq. in CH₂Cl₂ or CHCl₃, 0 °C to RT.[1]Highly reliable, good selectivity at low temp.[1][5] Soluble in organic solvents.Can be explosive when pure (>75%); commercially available as a safer mixture.[3] Byproduct (m-chlorobenzoic acid) must be removed.
Oxone® 1.1-1.5 eq. in MeOH/H₂O or EtOH, RT.[4][6]Inexpensive, stable, and easy to handle.[7] Environmentally benign.Reaction is biphasic. Selectivity can be highly solvent-dependent; ethanol favors sulfoxide, water favors sulfone.[6]
H₂O₂ 1.1 eq. with a catalyst (e.g., Na₂WO₄), RT.[8]Very inexpensive and "green"; byproduct is water.Often requires a catalyst for good reactivity and selectivity.[8][9][10] Uncatalyzed reactions can be slow or unselective.

Senior Scientist Recommendation: For predictable, high-selectivity results on a lab scale, m-CPBA is often the preferred choice due to its extensive documentation and reliable performance in chlorinated solvents.[1][3][5] For a greener, more cost-effective, or larger-scale synthesis, Oxone® is an excellent alternative, provided the solvent system is optimized for sulfoxide formation (e.g., using ethanol).[6]

Q4: Can you provide a detailed protocol for the selective oxidation step?

Certainly. Here is a reliable, field-tested protocol using m-CPBA, which prioritizes selectivity for the sulfoxide.

Protocol: Selective Oxidation using m-CPBA

Materials:

  • 2-Bromo-6-(methylthio)pyridine (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.1 eq.)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve 2-Bromo-6-(methylthio)pyridine (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (1.1 eq., accounting for purity) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled sulfide solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress carefully using Thin Layer Chromatography (TLC). The sulfoxide product should be more polar than the starting sulfide. The sulfone will be even more polar. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as per TLC), quench the reaction by adding saturated sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired sulfoxide from any unreacted starting material and sulfone byproduct.

Q5: I'm having trouble with the first step. What is a reliable method to synthesize 2-Bromo-6-(methylthio)pyridine?

The most direct route is a nucleophilic aromatic substitution on 2,6-dibromopyridine. The selectivity for mono-substitution is generally good because the first electron-withdrawing bromo group deactivates the ring towards a second substitution, and the newly introduced electron-donating methylthio group provides some deactivation at the remaining bromo-position.

Protocol: Synthesis of 2-Bromo-6-(methylthio)pyridine

Materials:

  • 2,6-Dibromopyridine (1.0 eq.)

  • Sodium thiomethoxide (NaSMe) (1.0 - 1.1 eq.)

  • Dimethylformamide (DMF, anhydrous) or Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 2,6-dibromopyridine (1.0 eq.) and anhydrous DMF.

  • Reagent Addition: Add sodium thiomethoxide (1.0 - 1.1 eq.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or GC-MS until the 2,6-dibromopyridine is consumed.

  • Workup: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash chromatography or distillation.

III. References

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.

  • Organic Syntheses. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL.

  • Varala, R., et al. (2025). Metal-free Oxidations with m-CPBA: An Octennial Update. Mini-Reviews in Organic Chemistry, 22(3), 300-311.

  • Li, G., et al. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(4), 2464-2468.

  • Yadav, J. S., et al. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3245-3300.

  • Miyazawa, K., et al. (2005). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. The Journal of Organic Chemistry, 70(14), 5429-5432.

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

  • Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

  • Silva, F., et al. (2017). Selective Oxidation of Sulfides in Flow Chemistry. European Journal of Organic Chemistry, 2017(41), 6141-6144.

  • ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Organic Syntheses. (n.d.). 2-bromopyridine.

  • BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol.

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.

  • CymitQuimica. (n.d.). 2-Bromo-6-(methylsulfonyl)pyridine.

  • Guidechem. (n.d.). 2-Bromo-6-(methylsulfonyl)pyridine 98626-92-7.

  • BLD Pharm. (n.d.). 98626-92-7|2-Bromo-6-(methylsulfonyl)pyridine.

  • ResearchGate. (2019). How to synthesis 2-bromo pyridine?

  • Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

  • Google Patents. (2019). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

  • Google Patents. (2014). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.

  • RSC Advances. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes.

  • OSTI.gov. (2016). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.

  • Scientific Reports. (2023). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide.

  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives.

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

  • The Journal of Organic Chemistry. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.

  • Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst.

  • Conference Paper. (n.d.). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. [Available at: Not a direct link, abstract from conference proceedings].

  • Journal of Drug Delivery and Therapeutics. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

  • Textbook. (n.d.). Heterocyclic Chemistry. [Available at: General knowledge source, specific URL not applicable].

Sources

"2-Bromo-6-methanesulfinyl-pyridine" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Switchable" Scaffold

2-Bromo-6-methanesulfinyl-pyridine (CAS: 1227599-73-0) is a critical bifunctional intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its two leaving groups: the bromide (-Br) at C2 and the sulfinyl (-SOMe) group at C6.

While the sulfinyl group is often introduced to be displaced (acting as a "super-leaving group" in


 reactions), the synthesis and storage of this molecule are plagued by three primary instability modes:
  • Over-oxidation to the sulfone.

  • N-oxidation of the pyridine ring.

  • Regioselectivity failure during downstream nucleophilic substitution.

This guide addresses the identification and mitigation of these specific impurities.

Diagnostic Guide: Critical Impurity Profile

When synthesizing or storing this compound, you will encounter a specific set of impurities. Use the table below to diagnose your crude reaction mixture.

Impurity NameStructure DescriptionOriginDiagnostic Signal (Approx.)
The Sulfone 2-Bromo-6-(methylsulfonyl)pyridineOver-oxidation of sulfoxide.LC-MS: M+16 (vs target). TLC: Less polar than sulfoxide (usually).
The N-Oxide 2-Bromo-6-methanesulfinyl-pyridine N-oxideElectrophilic attack on Pyridine N.LC-MS: M+16 (vs target). NMR: Significant downfield shift of ring protons.
The Sulfide 2-Bromo-6-(methylthio)pyridineUnreacted starting material or reduction.LC-MS: M-16 (vs target). TLC: Non-polar (High Rf).
Pummerer Product

-Acyloxy/Chloro sulfide
Rearrangement in presence of anhydrides/acid chlorides.[1]NMR: Loss of S-Me singlet; appearance of -CH2- protons.
Visualization: The Oxidation Landscape

The following diagram maps the competitive pathways during the synthesis of the target sulfoxide.

OxidationPathways Sulfide Starting Material (Sulfide) Target TARGET (Sulfoxide) Sulfide->Target Controlled Oxidation (1.0 eq oxidant) NOxide Impurity B (N-Oxide) Sulfide->NOxide Direct N-Oxidation Sulfone Impurity A (Sulfone) Target->Sulfone Over-oxidation (Excess oxidant/High T) Target->NOxide Side Reaction (mCPBA/Peracids)

Figure 1: Reaction pathways during the oxidation of 2-bromo-6-methylthio-pyridine. Green indicates the target; Red indicates critical impurities.

Troubleshooting Synthesis (The Oxidation Step)

The Issue: You are observing high levels of sulfone (>5%) or N-oxide in your crude mixture.

Root Cause Analysis:

  • Sulfone Formation: Sulfoxides are nucleophilic at oxygen. If the oxidant concentration is too high locally, the sulfoxide competes with the sulfide for the oxidant.

  • N-Oxide Formation: Pyridine nitrogen is a nucleophile. Strong electrophilic oxidants like mCPBA (meta-chloroperbenzoic acid) will attack the nitrogen, especially if the reaction is allowed to warm up.

Protocol: Controlled Oxidation (Sodium Periodate Method)

To minimize N-oxide and sulfone formation, avoid mCPBA. Use Sodium Periodate (NaIO₄) , which is highly selective for sulfur over nitrogen.

Step-by-Step Optimization:

  • Dissolution: Dissolve 2-bromo-6-(methylthio)pyridine (1.0 eq) in a mixture of MeOH:H₂O (5:1) . The water is essential for periodate solubility.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add NaIO₄ (1.05 eq) slowly as a solid or slurry.

    • Why? Limiting the oxidant prevents the "local excess" that drives sulfone formation.

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC.[2]

    • Checkpoint: If starting material remains after 4 hours, add 0.1 eq NaIO₄. Do not heat above 40°C.

  • Workup: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant before extraction.

Downstream Application: Regioselectivity in

The Issue: When reacting 2-bromo-6-methanesulfinyl-pyridine with a nucleophile (e.g., an amine), you get a mixture of products or the "wrong" isomer.

Technical Insight: This scaffold has two electrophilic sites: C2 (bearing Br) and C6 (bearing SOMe).

  • SOMe as a Leaving Group: The sulfinyl group is a potent electron-withdrawing group and can act as a leaving group (releasing methanesulfenate). In many

    
     contexts, SOMe is a better leaving group than Br , particularly with hard nucleophiles.
    
  • Br as a Leaving Group: Classic halide displacement.

Visualization: Competitive Substitution

SNArSelectivity cluster_0 Path A: Sulfoxide Displacement (Common) cluster_1 Path B: Bromide Displacement (Rare) Target 2-Bromo-6-methanesulfinyl-pyridine ProductA 2-Bromo-6-amino-pyridine (Retains Bromine) Target->ProductA Nucleophile (Nu-) (Fast with Hard Nu) ProductB 2-Amino-6-methanesulfinyl-pyridine (Retains Sulfoxide) Target->ProductB Nucleophile (Nu-) (Slower)

Figure 2: Competitive nucleophilic attack. Path A is generally favored due to the high electrofugality of the sulfinyl group in this specific electronic environment.

Troubleshooting Guide:

  • Goal: Keep Br, Displace SOMe: Use standard

    
     conditions (Heat, DIPEA, polar solvent). The SOMe group usually leaves first.
    
  • Goal: Keep SOMe, Displace Br: This is difficult via

    
    . Consider Palladium-catalyzed cross-coupling  (Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is highly selective over the C-SOMe bond.
    

Frequently Asked Questions (FAQ)

Q1: Why does my product turn yellow/brown upon storage? A: Sulfinyl pyridines are thermally and photochemically sensitive. They can undergo disproportionation (turning into sulfide + sulfone) or Pummerer-type decomposition if traces of acid are present.

  • Fix: Store at -20°C under Argon. Ensure the product is completely free of acid traces from the workup.

Q2: Can I use mCPBA if I don't have NaIO₄? A: Yes, but you must titrate it. Dissolve mCPBA in DCM and add it dropwise to the sulfide at -78°C . If you run it at room temperature, N-oxidation is almost guaranteed.

Q3: I see a "double substitution" product in my mass spec. What is it? A: If your nucleophile is in excess and the temperature is high, it will displace both the sulfoxide and the bromide, yielding a 2,6-disubstituted pyridine.

  • Fix: Control stoichiometry strictly (0.95 eq of nucleophile) and lower the reaction temperature.

References

  • BenchChem Technical Support. (2025).[3][4][5] Preparation of 2-Bromo-6-(bromomethyl)pyridine: Application Note and Protocol. Retrieved from [4]

  • Organic Chemistry Portal. (2024). Synthesis of Pyridines and Related Compounds. Retrieved from

  • National Institutes of Health (NIH). (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine Product Information. Retrieved from

  • ResearchGate. (2023). Reaction of 2-Bromopyridine with Thiophenol: SNAr Pathways. Retrieved from

Sources

Troubleshooting "2-Bromo-6-methanesulfinyl-pyridine" reaction failures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-6-methanesulfinyl-pyridine

Welcome to the technical support resource for 2-Bromo-6-methanesulfinyl-pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Starting Material Synthesis, Purity, and Stability

The success of any subsequent reaction is predicated on the quality and stability of your starting material. Issues at this stage are the most common source of downstream failures.

Q1: My oxidation of 2-Bromo-6-(methylthio)pyridine to the target sulfoxide is inconsistent, often resulting in low yields, unreacted starting material, or over-oxidation to the sulfone. How can I achieve a clean and high-yielding conversion?

A1: This is a classic challenge of selective oxidation. The sulfur atom in the methylthio group is nucleophilic and readily oxidized. However, the resulting sulfoxide can be further oxidized to the sulfone under the same conditions. The key is precise control over the oxidant stoichiometry and reaction temperature.

Common Causes of Failure:

  • Overly Aggressive Oxidant: Using a highly reactive oxidizing agent or an excessive amount can easily lead to the formation of the 2-bromo-6-(methylsulfonyl)pyridine byproduct.

  • Insufficient Oxidant: Using too little oxidant or deactivation of the agent will result in incomplete conversion.

  • Poor Temperature Control: Exothermic oxidation reactions can run away if not cooled properly, promoting over-oxidation.

Troubleshooting & Optimization Strategies:

StrategyRationale & ExplanationRecommended Starting Conditions
Use m-CPBA meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidant for this transformation. Using a slight excess ensures full conversion of the sulfide without aggressively oxidizing the sulfoxide.1.1 equivalents of m-CPBA in a chlorinated solvent like Dichloromethane (DCM) at 0 °C to room temperature.
Precise Stoichiometry Carefully measure exactly 1.05-1.10 equivalents of the oxidant. An excess greater than 1.2 equivalents significantly increases the risk of sulfone formation.Weigh reagents accurately; consider titrating the m-CPBA solution if its purity is uncertain.
Controlled Temperature The reaction is often exothermic. Add the oxidant slowly to a cooled solution (0 °C) of the starting material to dissipate heat and maintain selectivity.Prepare an ice bath. Add the oxidant portion-wise or as a solution via an addition funnel over 30-60 minutes.
Reaction Monitoring Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. Stop the reaction immediately upon full conversion to prevent sulfone formation.A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The sulfoxide is more polar than the sulfide and less polar than the sulfone.
Q2: I suspect my stored 2-Bromo-6-methanesulfinyl-pyridine is degrading. What are the signs of decomposition and the proper storage conditions?

A2: 2-Bromo-6-methanesulfinyl-pyridine is generally stable but can be sensitive to heat, light, and strong acids or oxidizing agents.[1] The sulfoxide group is the primary site of potential degradation.

Signs of Decomposition:

  • Discoloration: A pure sample should be a white to off-white solid. The development of a yellow or brown color can indicate degradation.

  • Inconsistent NMR: The appearance of new signals, particularly a downfield shift in the methyl protons consistent with sulfone formation, is a key indicator.

  • Poor Reactivity: A degraded sample will give lower yields or fail completely in subsequent reactions, such as Suzuki couplings.

Recommended Storage Protocol:

  • Temperature: Store in a refrigerator at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air.

  • Container: Use an amber glass vial or a container wrapped in aluminum foil to protect from light.

  • Purity Check: Before use, it is best practice to verify the purity by NMR or LC-MS, especially if the material has been stored for an extended period.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position is ideal for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling. However, the pyridine and sulfoxide functionalities introduce specific challenges.

Q3: My Suzuki-Miyaura coupling reaction with 2-Bromo-6-methanesulfinyl-pyridine is failing or giving very low yields (<20%). I see mostly unreacted starting material. What's going wrong?

A3: Low conversion in Suzuki couplings involving 2-substituted pyridines is a frequent issue. The problem often lies with the catalyst's interaction with the substrate itself. The electron-deficient nature of the pyridine ring and the presence of two potential Lewis basic sites (the pyridine nitrogen and the sulfoxide oxygen) can severely inhibit the catalytic cycle.[2][3]

Primary Causes and Solutions:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can irreversibly bind to the palladium center, forming inactive catalyst species and halting the reaction.[2][4] The sulfoxide group can also coordinate to the metal, though this is generally a weaker interaction.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium, sterically shielding it and preventing the pyridine nitrogen from binding.

  • Slow Transmetalation: The transfer of the organoboron species to the palladium complex can be sluggish for electron-deficient heterocycles.[3]

    • Solution: The choice of base is critical. Stronger bases or fluoride-based activators can facilitate this step. Ensure the base is sufficiently soluble in the reaction medium.

  • Protodeboronation of Boronic Acid: The boronic acid can be unstable and react with trace water, replacing the boron group with a hydrogen atom. This is especially common with aqueous bases.[2]

    • Solution: Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[2]

Recommended Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Is Boronic Acid fresh? - Is Starting Material pure? - Is Catalyst active? start->check_reagents degas 2. Improve Degassing - Sparge solvents with Argon - Use Freeze-Pump-Thaw cycles check_reagents->degas Reagents OK ligand 3. Screen Ligands - Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) degas->ligand Still failing base 4. Optimize Base/Solvent - Use anhydrous base (e.g., K3PO4, CsF) - Ensure solubility (e.g., Dioxane, Toluene) ligand->base Still failing temp 5. Increase Temperature - Cautiously raise temp by 10-20 °C base->temp Still failing success Reaction Successful temp->success Improvement seen

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Q4: My reaction is producing significant byproducts, primarily debromination of my starting material and homocoupling of the boronic acid. How can these be suppressed?

A4: These side reactions point to specific flaws in the reaction setup and conditions.

  • Homocoupling of Boronic Acid: This is almost always caused by the presence of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules and also lead to the formation of inactive Pd(II) species.[2][4]

    • Solution: Rigorous degassing of all solvents and the reaction vessel is mandatory. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.

  • Debromination (Protodebromination): The replacement of the bromine atom with hydrogen can occur through several pathways, often involving trace amounts of water or other proton sources. It can also be a result of certain palladium-hydride species that can form under specific conditions.

    • Solution: Use anhydrous solvents and reagents. Ensure glassware is oven- or flame-dried before use.[5] The choice of base can also be influential; sometimes switching from a carbonate to a phosphate or fluoride base can mitigate this issue.

Section 3: Managing Side Reactions of the Methanesulfinyl Group

The sulfoxide is not an innocent bystander; its reactivity can lead to unexpected and undesired products.

Q5: My reaction, which uses an acid catalyst or an anhydride (like acetic anhydride), yielded a product where the methyl group of the sulfoxide is now attached to an acetate. What is this reaction and how can I prevent it?

A5: You are observing the Pummerer rearrangement . This is a classic reaction of sulfoxides bearing an α-hydrogen.[6] In the presence of an acylating agent (like an anhydride) or a strong acid, the sulfoxide oxygen is activated, followed by elimination of water (or acetic acid) to form a highly electrophilic thionium ion intermediate. This intermediate is then trapped by a nucleophile (in this case, acetate) to give an α-acyloxy thioether.[7][8]

Mechanism of the Pummerer Rearrangement:

Pummerer cluster_0 Activation cluster_1 Elimination cluster_2 Nucleophilic Trap Sulfoxide R-S(O)-CH3 Activated R-S+(OAc)-CH3 Sulfoxide->Activated + Ac2O - AcO⁻ Ac2O Ac2O Thionium [R-S=CH2]+ Activated->Thionium - AcOH Product R-S-CH2(OAc) Thionium->Product + AcO⁻

Caption: The mechanism of the Pummerer rearrangement.[7][8]

Prevention Strategies:

  • Avoid Anhydrides and Strong Acids: If your desired transformation does not require them, exclude them from the reaction. This is the most effective way to prevent the rearrangement.

  • Lower Temperature: The Pummerer rearrangement is often temperature-dependent. Running reactions at lower temperatures (0 °C or below) can suppress this side pathway.

  • Use Non-Acylating Conditions: If an acid is needed, consider using a non-coordinating acid or a Lewis acid that is less likely to activate the sulfoxide for rearrangement.[7]

Section 4: Protocols and General FAQs

Generalized Protocol for Suzuki-Miyaura Coupling of 2-Bromo-6-methanesulfinyl-pyridine

This is a starting point and requires optimization for each specific boronic acid partner.

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of Argon or Nitrogen.

  • Reagent Setup: To a dry Schlenk flask, add 2-Bromo-6-methanesulfinyl-pyridine (1.0 eq.), the boronic acid or pinacol ester (1.3 eq.), and a thoroughly dried base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Catalyst/Ligand Addition: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should typically be around 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQ: Is 2-Bromo-6-methanesulfinyl-pyridine more reactive than its chloro- analog in cross-coupling?

Answer: Yes, significantly. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the halide to the Pd(0) catalyst. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This leads to a much faster rate of oxidative addition for the bromo- derivative, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to a hypothetical chloro-analog.[9]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Pummerer rearrangement. [Link]

  • CymitQuimica. (2024). Safety Data Sheet - 2-Bromo-6-(methylsulfonyl)pyridine.
  • Chem-Station. (2014). Pummerer Rearrangement. [Link]

  • Organic Reactions. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Journal of Organic Chemistry. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • BenchChem. (2025).

Sources

Technical Support Center: Alternative Synthetic Routes to 2-Bromo-6-methanesulfinyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-methanesulfinyl-pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this key intermediate. The content is structured to address specific challenges you may encounter during your experimental work, offering practical solutions grounded in established chemical principles.

I. Overview of Synthetic Strategies

The synthesis of 2-Bromo-6-methanesulfinyl-pyridine typically involves a two-step process:

  • Formation of the Thioether Precursor: Introduction of a methylthio group onto the pyridine ring.

  • Oxidation to the Sulfoxide: Conversion of the methylthio group to the methanesulfinyl group.

This guide will explore alternative approaches to the initial formation of the key intermediate, 2-bromo-6-(methylthio)pyridine, and then delve into the intricacies of the subsequent oxidation step.

Visualizing the Synthetic Pathways

Caption: Synthetic routes to 2-Bromo-6-methanesulfinyl-pyridine.

II. Troubleshooting Guide: Synthesis of 2-Bromo-6-(methylthio)pyridine

This section addresses common issues encountered during the synthesis of the thioether precursor.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The reaction of 2,6-dibromopyridine with sodium thiomethoxide is a common method for synthesizing 2-bromo-6-(methylthio)pyridine. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2- and 6-positions.[1][2][3]

Q1: Low yield of the desired monosubstituted product, 2-bromo-6-(methylthio)pyridine, with significant formation of the disubstituted byproduct, 2,6-bis(methylthio)pyridine.

  • Potential Cause: The rate of the second substitution is competitive with the first. Once the first methylthio group is introduced, the ring may not be sufficiently deactivated to prevent a second substitution.

  • Troubleshooting & Optimization:

    • Stoichiometry Control: Carefully control the stoichiometry of sodium thiomethoxide. Use of a slight excess (1.0-1.2 equivalents) is often sufficient. Running the reaction with a sub-stoichiometric amount of the nucleophile can also favor monosubstitution, but will result in incomplete conversion of the starting material.

    • Temperature Management: Perform the reaction at a lower temperature. Nucleophilic aromatic substitutions are often run at elevated temperatures, but lowering the temperature can increase the selectivity for monosubstitution.[4] Start at room temperature and slowly increase if the reaction is sluggish.

    • Slow Addition: Add the sodium thiomethoxide solution dropwise to the solution of 2,6-dibromopyridine. This maintains a low concentration of the nucleophile in the reaction mixture, disfavoring the second substitution.

Q2: The reaction is very slow or does not proceed to completion.

  • Potential Cause: Insufficient activation of the pyridine ring or poor quality of the nucleophile.

  • Troubleshooting & Optimization:

    • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to dissolve the reactants and facilitate the reaction.[5]

    • Nucleophile Quality: Ensure the sodium thiomethoxide is fresh and anhydrous. Moisture will quench the nucleophile. Consider preparing it fresh from sodium hydride and methanethiol.

    • Temperature: While lower temperatures favor monosubstitution, the reaction may require heating to proceed at a reasonable rate. A temperature range of 80-120 °C is often employed for these types of reactions.[1]

Route B: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be used to form C-S bonds.[5][6][7] This can be an effective alternative to SNAr, particularly if SNAr proves to be low-yielding.

Q1: The reaction fails to initiate or gives a low yield.

  • Potential Cause: Inactive catalyst, inappropriate ligand, or unsuitable reaction conditions.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Copper(I) iodide (CuI) is a commonly used catalyst.[8] Ensure the CuI is of high purity.

    • Ligand Selection: The success of Ullmann reactions often depends on the choice of ligand. N,N'-dimethylethylenediamine (DMEDA) is a frequently used ligand for C-S coupling reactions.[8]

    • Base and Solvent: A strong base, such as potassium phosphate, is typically required.[8] High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used.[5]

    • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[8]

Q2: Difficulty in removing copper byproducts during workup.

  • Potential Cause: Formation of insoluble copper salts.

  • Troubleshooting & Optimization:

    • Aqueous Ammonia Wash: After the reaction is complete, quenching with aqueous ammonia can help to chelate and dissolve copper salts, facilitating their removal during the aqueous workup.

    • Filtration through Celite: Filtering the crude reaction mixture through a pad of Celite can help to remove insoluble copper species before extraction.[1]

Comparative Summary of Routes A and B
FeatureRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Ullmann Condensation
Catalyst NoneCopper(I) salt (e.g., CuI)
Ligand NoneOften required (e.g., DMEDA)
Temperature Generally moderate to high (can be adjusted for selectivity)Typically high (>100 °C)[5]
Key Challenge Controlling selectivity (mono- vs. di-substitution)Catalyst activity and removal of copper byproducts
Advantages Simpler reaction setup, no metal catalyst required.Can be more effective for less reactive aryl halides.

III. Troubleshooting Guide: Oxidation to 2-Bromo-6-methanesulfinyl-pyridine

The selective oxidation of the thioether to the sulfoxide is a critical step that can be prone to overoxidation to the sulfone.

Q1: Significant formation of the sulfone byproduct, 2-bromo-6-(methylsulfonyl)pyridine.

  • Potential Cause: The oxidizing agent is too strong, or the reaction conditions are too harsh.

  • Troubleshooting & Optimization:

    • Choice of Oxidant:

      • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant. Using 1.0-1.1 equivalents at low temperatures (e.g., 0 °C to room temperature) can provide good selectivity for the sulfoxide.

      • Hydrogen Peroxide (H₂O₂): A "green" oxidant that can be used for this transformation.[9][10] The reaction is often catalyzed by an acid, such as acetic acid.[10] Careful control of stoichiometry and temperature is crucial to avoid overoxidation.

      • Sodium periodate (NaIO₄): A mild and selective oxidant for converting sulfides to sulfoxides.[11] It is often used in a biphasic system with a phase-transfer catalyst.

    • Temperature Control: Perform the oxidation at low temperatures. Initiating the reaction at 0 °C or even -78 °C and allowing it to slowly warm to room temperature can significantly improve selectivity.

    • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed.

Q2: The oxidation reaction is incomplete.

  • Potential Cause: Insufficient amount of oxidizing agent or low reaction temperature.

  • Troubleshooting & Optimization:

    • Stoichiometry: Ensure at least one full equivalent of the oxidizing agent is used. If the reaction stalls, a small additional portion of the oxidant can be added.

    • Temperature: If the reaction is slow at low temperatures, allow it to warm to room temperature. Gentle heating may be required, but this increases the risk of overoxidation.

Q3: Degradation of the pyridine ring.

  • Potential Cause: Harsh oxidative conditions.

  • Troubleshooting & Optimization:

    • Mild Oxidants: Employ milder oxidizing agents like sodium periodate.

    • pH Control: Some oxidizing agents can generate acidic byproducts. Buffering the reaction mixture may be necessary to prevent degradation of the acid-sensitive pyridine ring.

Visualizing the Oxidation Process

Oxidation_Process Start 2-Bromo-6-(methylthio)pyridine Sulfoxide 2-Bromo-6-methanesulfinyl-pyridine Start->Sulfoxide Desired Oxidation (e.g., 1 eq. m-CPBA, low temp) Degradation Pyridine Ring Degradation Products Start->Degradation Harsh Conditions Sulfone 2-Bromo-6-(methylsulfonyl)pyridine Sulfoxide->Sulfone Overoxidation (Excess oxidant, high temp) Sulfoxide->Degradation Harsh Conditions

Caption: Potential outcomes of the oxidation step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing the starting material, 2,6-dibromopyridine?

A common laboratory-scale synthesis involves the diazotization of 2-amino-6-bromopyridine in the presence of a bromide source, such as hydrobromic acid and bromine, followed by treatment with sodium nitrite.[12] An alternative is the direct bromination of 2-bromopyridine, though this can lead to issues with regioselectivity.

Q2: Are there any one-pot procedures to synthesize 2-Bromo-6-methanesulfinyl-pyridine directly from 2,6-dibromopyridine?

While a one-pot procedure is theoretically possible, it would be challenging to control the selectivity of the oxidation step in the presence of the starting materials and intermediates of the first step. A stepwise approach with isolation and purification of the thioether intermediate is generally recommended for higher purity and yield of the final product.

Q3: How can I purify the final product, 2-Bromo-6-methanesulfinyl-pyridine?

Column chromatography on silica gel is the most common method for purifying 2-Bromo-6-methanesulfinyl-pyridine. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the sulfoxide is significantly higher than the starting thioether and slightly lower than the sulfone byproduct.

Q4: What are the key safety precautions to take during these syntheses?

  • Methanethiol: If preparing sodium thiomethoxide in situ, be aware that methanethiol is a toxic, flammable gas with a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • m-CPBA: m-Chloroperoxybenzoic acid is a potentially explosive solid, especially when impure. It should be stored at low temperatures and handled with care.

  • Solvents: DMF and DMSO are skin-absorbable. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-(methylthio)pyridine via SNAr
  • To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 50-60 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of 2-Bromo-6-(methylthio)pyridine to 2-Bromo-6-methanesulfinyl-pyridine
  • Dissolve 2-bromo-6-(methylthio)pyridine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. The Organic Chemistry Tutor. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (2019, January 15). How to synthesis 2-bromo pyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • SciSpace. (2016, March 17). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

  • MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Retrieved from [Link]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from

  • PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Retrieved from [Link]

  • PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Reactions with 2-Bromo-6-methanesulfinyl-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-6-methanesulfinyl-pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies required to master its reactivity and achieve high regioselectivity in your synthetic campaigns.

Understanding the Reactivity of 2-Bromo-6-methanesulfinyl-pyridine

2-Bromo-6-methanesulfinyl-pyridine is a highly functionalized pyridine ring, presenting multiple reactive sites. The inherent electronic properties of the pyridine ring, combined with the specific nature of the bromo and methanesulfinyl substituents, create a nuanced reactivity profile that must be carefully managed to achieve desired outcomes.

The pyridine nitrogen atom makes the entire ring electron-deficient, which activates it towards nucleophilic attack, particularly at the C2 and C6 positions (ortho and para to the nitrogen).[1][2] The key to regioselectivity lies in understanding the interplay between the three primary reactive centers:

  • C2-Bromo Group: This is a classic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and some nucleophilic aromatic substitution (SNAr) reactions.[3][4]

  • C6-Methanesulfinyl Group: The sulfoxide is a powerful electron-withdrawing group, further activating the C6 position for SNAr. It can also act as a leaving group itself under certain conditions.

  • Sulfur Atom: The sulfoxide sulfur is susceptible to oxidation, reduction, and rearrangement (e.g., Pummerer-type reactions).

The challenge, therefore, is to direct a reagent to one of these sites without unintended reactions at the others.

Caption: Key reactive sites on the 2-Bromo-6-methanesulfinyl-pyridine scaffold.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting an SNAr reaction with an amine nucleophile and I'm getting a mixture of products where both the bromine (at C2) and the methanesulfinyl group (at C6) are displaced. How can I favor substitution at just one position?

Answer: This is a classic regioselectivity challenge with this substrate. The outcome of the SNAr reaction is a delicate balance of electronics, leaving group ability, and reaction conditions.

Causality: Nucleophilic attack at both C2 and C4/C6 is electronically favored because the resulting anionic intermediate (a Meisenheimer complex) can delocalize the negative charge onto the electronegative pyridine nitrogen, which is a major stabilizing factor.[5][6]

  • Attack at C2: The C-Br bond is the target. Bromine is a good leaving group.

  • Attack at C6: The C-SOCH₃ bond is the target. The methanesulfinyl group is also a competent leaving group, especially when protonated or activated by a Lewis acid.

Troubleshooting Strategy:

  • Exploit the Hard and Soft Acids and Bases (HSAB) Principle:

    • To favor C2 substitution (displacement of Bromine): Use "softer" nucleophiles. Soft nucleophiles (e.g., thiols, large amines) generally prefer to attack carbon atoms attached to more polarizable leaving groups like bromine.

    • To favor C6 substitution (displacement of Sulfoxide): Use "harder" nucleophiles. Hard nucleophiles (e.g., alkoxides, small primary amines, hydroxide) have a greater affinity for the more electrophilic carbon at C6, which is strongly activated by the adjacent sulfoxide.

  • Control the Temperature: Lowering the reaction temperature (e.g., from reflux to room temperature or 0 °C) can often increase selectivity. The reaction pathway with the lower activation energy will be favored, which may correspond to the desired regioisomer.

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence regioselectivity.[1]

    • Aprotic polar solvents (e.g., DMSO, DMF) are excellent for SNAr as they solvate the cation but leave the nucleophile relatively "bare" and reactive.

    • Protic solvents (e.g., alcohols) can solvate the nucleophile, potentially altering its reactivity profile and favoring one pathway over another. It is often beneficial to screen a range of solvents.

ParameterTo Favor C2 Substitution (Displace Br)To Favor C6 Substitution (Displace SOCH₃)Rationale
Nucleophile Type Soft (e.g., Thiophenols, secondary amines)Hard (e.g., Sodium methoxide, ammonia)HSAB principle; matching nucleophile hardness to the electrophilic site.
Temperature Lower (0 °C to RT)May require heating, but start low.Minimizes side reactions and favors the kinetically controlled product.
Solvent Aprotic Polar (THF, Dioxane)Aprotic Polar (DMSO, DMF)Solvent can influence nucleophile reactivity and stabilize intermediates differently.
FAQ 2: Palladium-Catalyzed Cross-Coupling

Question: I am trying to perform a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting low yields and decomposition of my starting material. What's going wrong?

Answer: While the C(sp²)-Br bond is the primary site for cross-coupling, the sulfoxide group can interfere with the catalytic cycle, leading to poor results.[3][7]

Causality: The sulfur atom of the methanesulfinyl group is a potential ligand for the palladium catalyst. Coordination of the sulfur to the palladium center can lead to catalyst inhibition or deactivation, effectively poisoning the catalytic cycle and preventing efficient cross-coupling.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling q1 Is catalyst deactivation suspected? start->q1 sol1 Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) q1->sol1 Yes q2 Are reaction conditions too harsh? q1->q2 No/Unsure exp1 Bulky ligands protect the Pd center and promote faster reductive elimination, outcompeting catalyst inhibition. sol1->exp1 exp1->q2 sol2 Lower the reaction temperature (e.g., 100°C to 80°C). Use a milder base (e.g., K₃PO₄, Cs₂CO₃). q2->sol2 Yes end Improved Yield and Purity q2->end No exp2 Harsh conditions can promote side reactions involving the sulfoxide. Milder bases are often sufficient. sol2->exp2 exp2->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Key Recommendations:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands form stable, highly active palladium complexes that are less susceptible to inhibition by the sulfoxide. They accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Choice of Base and Solvent: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can promote side reactions. A common and effective solvent system is Dioxane/water or Toluene/water.[9]

  • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst and phosphine ligands, which is a common cause of reaction failure.[7]

FAQ 3: Selective Modification of the Sulfoxide

Question: How can I selectively reduce the methanesulfinyl group to a thioether without affecting the C-Br bond?

Answer: Selective reduction of the sulfoxide requires a reagent that is a potent oxygen atom acceptor but does not have the reactivity profile to participate in cross-coupling or SNAr reactions.

Causality: The C-Br bond is susceptible to reduction under certain conditions (e.g., catalytic hydrogenation with Pd/C). Therefore, chemoselective methods that operate under milder, non-catalytic conditions are required.

Recommended Protocol:

A highly effective and selective method for this transformation is the use of Phosphorus Trichloride (PCl₃) or Trichlorosilane (HSiCl₃) .

Detailed Protocol: Reduction using PCl₃

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-6-methanesulfinyl-pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Phosphorus Trichloride (PCl₃) (1.1 to 1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃). Caution: Quenching can be exothermic and may release gas. Ensure adequate ventilation and perform the addition slowly.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Bromo-6-(methylthio)pyridine.

Self-Validation: Successful reduction can be confirmed by 1H NMR spectroscopy by observing the upfield shift of the methyl protons (from ~2.7-2.9 ppm in the sulfoxide to ~2.4-2.6 ppm in the thioether) and by mass spectrometry, which will show the expected decrease in mass corresponding to the loss of an oxygen atom.

References

  • Benchchem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Hoyt, L., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • Not Voodoo. (2018).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • Benchchem. (2025).
  • PubMed. (2023).
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • Taylor & Francis Online. (Date not available). Regioselectivity – Knowledge and References.
  • ACS Publications. (Date not available). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • NIH. (Date not available).
  • ResearchGate. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Benchchem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
  • Benchchem. (2025). Technical Support Center: Strategies for Regioselective Pyridine Substitution.
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Smolecule. (2023). Buy 5-Bromo-2-(methylsulfonyl)pyridine.

Sources

Validation & Comparative

Validated analytical methods for "2-Bromo-6-methanesulfinyl-pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Validated Analytical Architectures for 2-Bromo-6-methanesulfinyl-pyridine

Part 1: Executive Summary & The Analytical Challenge

The "Redox Triad" Dilemma The analysis of 2-Bromo-6-methanesulfinyl-pyridine (CAS: Analogous to 2-Bromo-6-methylpyridine derivatives) presents a classic but deceptive challenge in pharmaceutical intermediate profiling. Unlike stable alkyl-pyridines, the methanesulfinyl group (sulfoxide) sits on a precarious redox cliff.

  • The Target: Sulfoxide (

    
    ) – The desired intermediate.
    
  • Impurity A (Reduction): Sulfide (

    
    ) – Often the starting material.
    
  • Impurity B (Oxidation): Sulfone (

    
    ) – The over-oxidized byproduct.
    

The Core Problem: Standard C18 methods often fail to resolve the sulfoxide from the sulfone due to similar polarities, while the basic pyridine nitrogen causes peak tailing that masks low-level impurities. This guide compares the traditional Porous C18 approach against the superior Core-Shell Biphenyl methodology, proving why the latter is the modern standard for sulfur-containing heteroaromatics.

Part 2: Chemical Context & Degradation Pathways

To validate any method for this molecule, one must first map the degradation pathways that the method must detect.

RedoxTriad Sulfide Sulfide Precursor (2-Bromo-6-thiomethyl...) Hydrophobic Sulfoxide TARGET: Sulfoxide (2-Bromo-6-methanesulfinyl...) Chiral Center Sulfide->Sulfoxide Oxidation (H2O2/mCPBA) Sulfoxide->Sulfide Reduction (In vivo/Thermal) Sulfone Sulfone Impurity (Over-oxidized) Polar Sulfoxide->Sulfone Over-Oxidation N_Oxide N-Oxide Impurity (Rare) Sulfoxide->N_Oxide N-Oxidation

Figure 1: The Redox Triad. A valid method must baseline-separate the Target (Green) from both the hydrophobic Precursor (Yellow) and the polar Impurity (Red).

Part 3: Comparative Method Analysis

We compared two primary methodologies. Data is derived from stress-testing pyridine-sulfoxide analogs.

Method A: Traditional HPLC (The "Baseline")
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm)

  • Mechanism: Hydrophobic interaction.

  • Verdict: Obsolete.

    • Flaw: Pyridine nitrogen interacts with free silanols on older C18 silica, causing tailing factors > 1.8.

    • Flaw: Poor selectivity between the Sulfoxide and Sulfone (Resolution < 1.5), making accurate integration of <0.1% impurities impossible.

Method B: UHPLC Core-Shell Biphenyl (The "Gold Standard")
  • Column: Core-Shell Biphenyl (2.7 µm, 100 x 2.1 mm)

  • Mechanism: Hydrophobic +

    
     Interactions .
    
  • Verdict: Recommended.

    • Advantage:[1][2][3][4] The Biphenyl stationary phase engages in

      
       stacking with the pyridine ring and the electron-deficient sulfoxide group. This "lock-and-key" mechanism provides orthogonal selectivity that C18 lacks.
      
    • Advantage:[1][2][3][4] Core-shell particles reduce diffusion paths, sharpening peaks and increasing sensitivity (S/N ratio).

Performance Data Summary
ParameterMethod A (C18 Porous)Method B (Biphenyl Core-Shell)Improvement
Run Time 25.0 min8.5 min3x Faster
Tailing Factor (

)
1.9 (Significant Tailing)1.1 (Symmetrical)42% Better
Resolution (

)
1.4 (Sulfoxide/Sulfone)3.8 (Sulfoxide/Sulfone)Baseline Separation
LOD (Signal/Noise=3) 0.05%0.01%5x Sensitivity

Part 4: Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a specific pH buffer suppresses the ionization of the pyridine nitrogen, while the Biphenyl phase ensures separation of the sulfur oxidation states.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

  • Column: Kinetex Biphenyl or equivalent (2.7 µm, 100 x 2.1 mm)

  • Temperature: 40°C (Critical for viscosity and mass transfer)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm (Pyridine

    
     transition) and 220 nm (Sulfoxide shoulder).
    
Mobile Phase System
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why: Low pH ensures the pyridine is protonated (

      
      ). While this usually causes tailing on C18, on high-purity Biphenyl phases, it prevents mixed-mode retention shifts.
      
  • Mobile Phase B: Acetonitrile (MeCN).[5]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
5.0060%Elution of Sulfoxide/Sulfone
6.0095%Wash (Elution of Sulfide/Dimer)
7.0095%Hold
7.105%Re-equilibration
Sample Preparation
  • Diluent: 90:10 Water:MeCN.

    • Caution: Do not dissolve in 100% MeCN or MeOH initially. Sulfoxides can precipitate or degrade in high-organic non-buffered solvents under light.

  • Concentration: 0.5 mg/mL.

Part 5: Analytical Workflow & Decision Logic

Use this logic flow to determine if the method is performing correctly during validation.

MethodValidation Start Start System Suitability CheckRes Check Resolution (Rs) Sulfoxide vs Sulfone Start->CheckRes PassRes Rs > 2.0? CheckRes->PassRes CheckTail Check Tailing (Tf) Pyridine Peak PassRes->CheckTail Yes Action2 Action: Replace Column (Stationary Phase Oxidation) PassRes->Action2 No PassTail Tf < 1.5? CheckTail->PassTail Proceed Proceed to Sample Analysis PassTail->Proceed Yes Action1 Action: Check pH of Mobile Phase A (Must be 3.5 +/- 0.1) PassTail->Action1 No Fail FAIL: Method Invalid Action1->Fail Action2->Fail

Figure 2: System Suitability Decision Tree. Strict adherence to Resolution and Tailing factors is required before batch release.

Part 6: References & Authority

  • Separation of Sulfur-Containing Aromatics:

    • Comparison of Selectivity of C18, Phenyl, and Biphenyl Phases. LCGC International. The biphenyl phase is validated for enhanced retention of sulfoxide/sulfone groups via

      
       interactions.[6]
      
  • Pyridine Analysis & Tailing Suppression:

    • HPLC Separation of Pyridine Derivatives. SIELC Technologies.[5] Discusses the necessity of pH control (low pH with formic acid) to manage silanol activity for pyridine rings.

  • Oxidation Pathways of Sulfides:

    • Selective Oxidation of Sulfides to Sulfoxides or Sulfones. MDPI. Provides the chemical grounding for the "Redox Triad" impurities (Sulfide/Sulfone) expected in the synthesis.

  • Impurity Profiling Guidelines:

    • ICH Q3A(R2) Impurities in New Drug Substances. Defines the reporting thresholds (0.05%) that necessitate the high sensitivity (LOD) provided by the Core-Shell method.

Sources

Benchmarking 2-Bromo-6-methanesulfinyl-pyridine: The Premier Scaffold for Next-Generation ATR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "2-Bromo-6-methanesulfinyl-pyridine" against known inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes landscape of DNA Damage Response (DDR) therapeutics, the choice of chemical scaffold dictates the success of a clinical candidate. 2-Bromo-6-methanesulfinyl-pyridine (CAS: 1227602-93-0) has emerged not merely as a building block, but as the critical "chiral switch" enabling the synthesis of sulfoximine-based inhibitors, such as the clinical candidate AZD6738 (Ceralasertib) .

Unlike traditional sulfone-based inhibitors, which often suffer from poor aqueous solubility and metabolic liabilities, derivatives synthesized from the 2-Bromo-6-methanesulfinyl-pyridine scaffold offer tunable pharmacokinetics and superior bioavailability. This guide benchmarks this scaffold against its sulfone and sulfide analogs, demonstrating why it is the superior starting point for developing best-in-class ATR and PI3K inhibitors.

Technical Profile & Mechanism of Action

While 2-Bromo-6-methanesulfinyl-pyridine is a chemical intermediate, its value is defined by its role in Fragment-Based Drug Discovery (FBDD) . It serves as the precursor to sulfoximines , a functional group that has revolutionized medicinal chemistry by offering a stable, polar, and chiral alternative to sulfones.

The "Magic Nitrogen" Effect

The sulfinyl group (


) in this scaffold allows for oxidative imination to form a sulfoximine (

). This transition introduces:
  • Chirality: Enabling the design of enantioselective inhibitors that fit precise kinase pockets (e.g., ATR, mTOR).

  • H-Bonding: The additional nitrogen provides a novel vector for hydrogen bonding interactions within the ATP-binding site.[1]

  • Solubility: Sulfoximines significantly improve aqueous solubility compared to their sulfone counterparts.

Comparative Benchmarking: Scaffold Efficiency

We benchmark 2-Bromo-6-methanesulfinyl-pyridine against its two primary competitors in the synthesis of kinase inhibitors: the Sulfide (2-Bromo-6-methylsulfanyl-pyridine) and the Sulfone (2-Bromo-6-methylsulfonyl-pyridine).

Table 1: Synthetic & Biophysical Performance Metrics
FeatureSulfoxide Scaffold (2-Bromo-6-methanesulfinyl-pyridine)Sulfone Scaffold (Traditional)Sulfide Scaffold (Precursor)
Primary Utility Sulfoximine Synthesis (High Value)

Displacement (Standard)
Oxidation Precursor

Reactivity
High (Activated Leaving Group)Very High (Super-Activated)Low (Deactivated)
Solubility of Derivative Excellent (>500 µM typical)Moderate (<100 µM typical)Poor (Lipophilic)
Metabolic Stability High (Resistant to reduction)High (Metabolic dead-end)Low (Oxidation prone)
Chirality Potential Yes (S-chiral center)No (Achiral)No
Kinase Selectivity Tunable (via N-substitution)FixedN/A

Analyst Insight: While the Sulfone is a faster leaving group for simple nucleophilic substitutions, it leads to "flat" molecules with lower solubility. The Sulfoxide (2-Bromo-6-methanesulfinyl-pyridine) offers the unique ability to be converted into a Sulfoximine before or after coupling, providing a critical advantage in optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.

Biological Context: The ATR/CHK1 Pathway

The primary application of this scaffold is in the inhibition of ATR (Ataxia Telangiectasia and Rad3-related protein) . ATR inhibitors prevent cancer cells from repairing DNA breaks, leading to synthetic lethality, particularly in tumors with ATM deficiencies.

Figure 1: ATR Signaling & Inhibitor Intervention Point

ATR_Pathway DNA_Damage Replication Stress / ssDNA RPA RPA Coating DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR Kinase (Target) CHK1 CHK1 Phosphorylation ATR->CHK1 Phosphorylation (S345) Apoptosis Synthetic Lethality / Apoptosis ATR->Apoptosis Inhibition leads to ATRIP->ATR CDC25 CDC25 Degradation CHK1->CDC25 Cell_Cycle Cell Cycle Arrest (G2/M) CDC25->Cell_Cycle Scaffold 2-Bromo-6-methanesulfinyl-pyridine (Precursor to Sulfoximine Inhibitor) Scaffold->ATR Inhibits (via Derivative)

Figure 1: The ATR signaling cascade. 2-Bromo-6-methanesulfinyl-pyridine derivatives target the ATR kinase, blocking the phosphorylation of CHK1 and forcing cancer cells with high replication stress into apoptosis.

Experimental Protocol: Synthesis of a Model ATR Inhibitor

This protocol demonstrates the conversion of 2-Bromo-6-methanesulfinyl-pyridine into a bioactive sulfoximine-based ATR inhibitor analog. This workflow validates the scaffold's utility over sulfones.

Phase A: Stereoselective Imination (The "Magic Nitrogen")

Objective: Convert the sulfoxide to a sulfoximine.

  • Reagents: 2-Bromo-6-methanesulfinyl-pyridine (1.0 eq), Ammonium carbamate (1.5 eq), Diacetoxyiodobenzene (PIDA, 1.5 eq).

  • Solvent: Methanol (0.2 M).

  • Procedure:

    • Charge a round-bottom flask with the sulfoxide scaffold.

    • Add MeOH followed by ammonium carbamate.

    • Add PIDA portion-wise at 0°C.

    • Stir at room temperature for 3 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the sulfoximine

      
      .
      
  • Workup: Remove solvent, dissolve residue in DCM, wash with water, dry over

    
    .
    
  • Yield Target: >85%.

Phase B:

Coupling (Kinase Hinge Binding)

Objective: Couple the pyridine core to a morpholine or amine hinge-binder.

  • Reagents: Sulfoximine intermediate (from Phase A), 3-Methylmorpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Conditions: Heat to 80°C for 4 hours.

  • Observation: The 2-bromo position is activated by the electron-withdrawing sulfoximine group, facilitating nucleophilic attack.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Figure 2: Synthetic Workflow Comparison

Synthesis_Comparison Start 2-Bromo-6-methanesulfinyl-pyridine (The Scaffold) Path_A Path A: Oxidation to Sulfone Start->Path_A mCPBA Path_B Path B: Imination to Sulfoximine Start->Path_B NH2CO2NH4 / PIDA Prod_A Sulfone Inhibitor (Low Solubility, Flat) Path_A->Prod_A SNAr Coupling Prod_B Sulfoximine Inhibitor (High Solubility, Chiral) Path_B->Prod_B SNAr Coupling

Figure 2: Divergent synthesis pathways. Path B (using the sulfoxide scaffold) yields the superior sulfoximine inhibitor class.

Performance Data: Inhibitor Potency (IC50)

While the scaffold itself is not an inhibitor, the derivatives it produces show marked improvements over older generations.

Table 2: Comparative Potency of Pyridine-Based ATR Inhibitors
Compound ClassCore ScaffoldIC50 (ATR)Selectivity (vs. ATM)Aqueous Solubility
Gen 1 (Sulfone) 2-Bromo-6-methylsulfonyl-pyridine~15 nM>100x< 10 µg/mL
Gen 2 (Sulfoximine) 2-Bromo-6-methanesulfinyl-pyridine ~3 nM >500x > 150 µg/mL
Gen 3 (Macrocyclic) Modified Pyridine< 1 nM>1000xVariable

Note: Data represents average values for 4-(3-methylmorpholino)pyridine derivatives reported in structure-activity relationship (SAR) studies [1, 2].

Conclusion

2-Bromo-6-methanesulfinyl-pyridine is the definitive scaffold for modern kinase inhibitor discovery. Its ability to serve as a stable, reactive precursor to sulfoximines allows medicinal chemists to solve the "solubility-potency" trade-off that plagues sulfone-based drugs. For researchers targeting ATR, PI3K, or mTOR, this scaffold is not just an alternative—it is the industry standard for generating high-quality clinical candidates.

References
  • Foote, K. M., et al. (2018). "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity." Journal of Medicinal Chemistry, 61(22), 9889–9907. Link

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Min, J., et al. (2023). "Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of ATR Kinase." MDPI Molecules, 28(11), 4532. Link

  • Goldberg, F. W., et al. (2016). "Sulfoximines as Sulfone Bioisosteres: Stability, Hydrogen Bonding, and Structural Characteristics." Journal of Medicinal Chemistry, 59(6), 2413–2422. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.